molecular formula C15H18Cl2N2O4 B12915677 1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- CAS No. 54996-61-1

1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-

Cat. No.: B12915677
CAS No.: 54996-61-1
M. Wt: 361.2 g/mol
InChI Key: MGLUPKSDPSAHKB-UHFFFAOYSA-N
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Description

The compound 1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)- (CAS: [19666-30-9]), commonly known as oxadiazon, is a selective pre-emergence herbicide belonging to the oxadiazolone class. It was first introduced by Rhône-Poulenc in 1968 following optimization of the phenyl substitution pattern . Its chemical structure features a 1,3,4-oxadiazol-2(3H)-one core substituted with a 2,4-dichloro-5-isopropoxyphenyl group at position 3 and a tert-butyl group at position 5 (Figure 1).

Properties

CAS No.

54996-61-1

Molecular Formula

C15H18Cl2N2O4

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3

InChI Key

MGLUPKSDPSAHKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)CO)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The dichlorophenyl moiety with a 1-methylethoxy substituent is typically introduced via appropriately substituted aromatic acid derivatives or acid chlorides.

  • The 2-hydroxy-1,1-dimethylethyl substituent is introduced through hydrazide intermediates bearing this group or via selective functional group transformations post-oxadiazole ring formation.

Synthetic Strategy

A common approach involves:

  • Synthesis of the Hydrazide Intermediate : The corresponding carboxylic acid derivative bearing the 2,4-dichloro-5-(1-methylethoxy)phenyl group is converted to its hydrazide by reaction with hydrazine hydrate.

  • Cyclization to Oxadiazole : The hydrazide is then cyclized with a suitable carbonyl source (e.g., 1,1’-carbonyldiimidazole or CDI) under mild conditions, often in the presence of a base such as triethylamine, to form the 1,3,4-oxadiazol-2(3H)-one ring.

  • Introduction of the Hydroxy-Substituted Alkyl Group : This can be achieved either by starting with a hydrazide already bearing the hydroxy-dimethylethyl substituent or by post-cyclization functionalization.

Reaction Conditions

  • Cyclization reactions are typically carried out in dry tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature to mild heating.

  • Use of dehydrating agents or coupling reagents like CDI facilitates ring closure.

  • Triethylamine or other organic bases are used to neutralize generated acids and promote cyclization.

One-Pot and Green Chemistry Approaches

  • The one-pot synthesis using CO2 as a C1 synthon represents a green and efficient alternative, avoiding hazardous reagents and minimizing steps.

  • Electrochemical methods offer radical-based pathways that can be more selective and environmentally friendly.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%) References
Amidoxime + Acid Chloride Amidoxime, acid chloride/anhydride, base Straightforward, well-known Requires preparation of amidoxime Moderate to high
Hydrazide Cyclization Hydrazide, CDI or acid chloride, base, THF/DCM Mild conditions, good selectivity Sensitive to moisture Moderate to high
One-Pot Electrochemical Reduction Phenanthrenequinones, arenediazonium salts, NMF Radical mechanism, one-pot Specialized equipment needed Moderate
One-Pot CO2 Incorporation Hydrazines, aldehydes, KI, TBHP, CO2 Green, efficient, mild conditions Requires oxidant and catalyst Moderate to high

Research Findings and Analysis

  • The hydrazide cyclization method using CDI is widely used for synthesizing 1,3,4-oxadiazol-2(3H)-ones with various substituents, including bulky hydroxyalkyl groups, under mild and reproducible conditions.

  • The presence of the 2,4-dichloro-5-(1-methylethoxy)phenyl substituent requires careful selection of starting materials to maintain the integrity of sensitive groups during cyclization.

  • One-pot methods incorporating CO2 as a carbonyl source have been demonstrated to successfully synthesize related oxadiazole herbicides, indicating potential applicability to the target compound.

  • Electrochemical synthesis offers a novel radical pathway that may allow for functional group tolerance and fewer purification steps, though it is less commonly applied to this specific compound.

  • Spectroscopic characterization (IR, 1H-NMR, 13C-NMR, mass spectrometry) confirms the formation of the oxadiazole ring and the presence of substituents, with characteristic absorption bands and chemical shifts consistent with the target structure.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazoles can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole N-oxides.

    Reduction: Reduction of the oxadiazole ring to form hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pesticide and Herbicide Properties

The compound is primarily utilized as a herbicide under the name Oxadiazon. It functions by inhibiting the growth of weeds while being relatively safe for crops. Its efficacy against a wide range of weed species makes it a valuable tool in agricultural management.

  • Mechanism of Action : Oxadiazon works by interfering with the photosynthetic process in plants, leading to their eventual death. This mechanism allows for selective targeting of unwanted vegetation while preserving the health of desirable crops.

Efficacy Studies

Research has demonstrated that formulations containing Oxadiazon can significantly reduce weed populations in various crops such as turfgrass and ornamental plants. Field trials indicate that it provides effective control of annual grasses and broadleaf weeds, thus enhancing crop yield and quality.

Antimicrobial Activity

Studies have shown that 1,3,4-Oxadiazol-2(3H)-one derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating potential as an antimicrobial agent.

  • Case Study : In vitro tests indicated that certain derivatives of Oxadiazon possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest its potential use in developing new antimicrobial therapies.

Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets involved in inflammatory processes. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, positioning it as a candidate for anti-inflammatory drug development.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 1,3,4-Oxadiazol-2(3H)-one derivatives and their biological activity is crucial for optimizing their efficacy. SAR studies focus on modifying functional groups to enhance potency and selectivity.

Modification Effect on Activity
Introduction of halogensIncreases herbicidal activity
Hydroxyl group additionEnhances antimicrobial properties
Alkyl chain variationsModulates lipophilicity and bioavailability

Environmental Impact Assessments

Given its use in agriculture, assessing the environmental impact of 1,3,4-Oxadiazol-2(3H)-one is essential. Studies evaluate its degradation rates in soil and water to understand its persistence and potential ecological risks.

  • Findings : Research indicates that Oxadiazon degrades relatively quickly under aerobic conditions but may persist longer in anaerobic environments. This information is vital for developing guidelines for its application to minimize environmental contamination.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazoles in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular weight : 345.24 g/mol
  • Log P (octanol-water partition coefficient): 3.70
  • Water solubility : Low (0.7 mg/L at 20°C)
  • Primary application : Controls annual grasses, sedges, and broad-leaved weeds in rice, turf, and horticultural crops .

Oxadiazon acts by inhibiting protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in weeds . Its persistence in soil ranges from 60–120 days, depending on environmental conditions .

Comparison with Similar Compounds

The 1,3,4-oxadiazol-2(3H)-one scaffold is versatile, with structural modifications significantly altering biological activity and physicochemical properties. Below is a detailed comparison of oxadiazon with structurally and functionally related compounds.

Oxadiargyl (CAS: 39807-15-3)

Oxadiargyl shares structural similarity with oxadiazon but differs in the phenyl substituent (Table 1).

Structural Differences :

  • Phenyl substitution : Oxadiargyl has a 2-propynyloxy group at position 5 of the phenyl ring, whereas oxadiazon has an isopropoxy group .
  • R-group at position 5 : Both compounds feature a tert-butyl group.

Physicochemical and Functional Differences :

Property Oxadiazon Oxadiargyl
Molecular weight 345.24 g/mol 341.19 g/mol
Log P 3.70 3.70
Water solubility 0.7 mg/L 1.2 mg/L
Primary application Rice, turf Rice, direct-seeded crops
Environmental persistence 60–120 days 30–90 days

Oxadiargyl’s propynyloxy group enhances its herbicidal activity against Echinochloa crus-galli in flooded rice fields compared to oxadiazon . However, its higher volatility necessitates formulation adjustments to reduce environmental mobility .

Early HTSB Herbicides (e.g., 3-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one)

Rhône-Poulenc’s pioneering oxadiazolone herbicide (CAS: N/A), introduced in 1965, lacks the isopropoxy and tert-butyl groups of oxadiazon. Instead, it has a simple 2,4-dichlorophenyl substitution . This compound exhibited moderate herbicidal activity but poor selectivity, leading to the development of oxadiazon through lead optimization of the phenyl ring .

Pharmacologically Active Oxadiazol-2(3H)-ones

Compounds like 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS: N/A) and 5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one (CAS: 79302-77-5) demonstrate the scaffold’s adaptability (Table 2).

Compound Substituents Application Reference
5-(2-Aminophenyl)-oxadiazol-2(3H)-one 2-aminophenyl at position 5 Potential CNS agents
5-(3-Hydroxyphenyl)-oxadiazol-2(3H)-one 3-hydroxyphenyl at position 5 Anti-inflammatory research
Oxadiazon 2,4-dichloro-5-isopropoxyphenyl, tert-butyl Herbicide

These derivatives highlight how electronic and steric modifications redirect the core’s bioactivity from agrochemical to therapeutic uses. For instance, 5-(2-aminophenyl)-oxadiazol-2(3H)-one shows promise in modulating neurotransmitter systems due to its amine group , whereas oxadiazon’s halogenated phenyl group enhances herbicide-receptor binding .

Environmental and Formulation Considerations

Cyclodextrin (CD) encapsulation, used for oxadiargyl, improves solubility and reduces volatility by forming inclusion complexes . Oxadiazon, however, is typically formulated as an emulsifiable concentrate (EC) or granular formulation to mitigate photodegradation .

Biological Activity

The compound 1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16Cl2N2O3\text{C}_{16}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit activity against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. For instance:

  • Study Findings : A study highlighted that certain 1,3,4-oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria comparable to standard antibiotics like gentamicin .
  • Mechanism : The antimicrobial action is often attributed to the ability of these compounds to inhibit bacterial enzyme activities and disrupt cell wall synthesis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Notably:

  • Cell Line Studies : Compounds similar to the one have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and KCL-22 (lymphoblastoid) with IC50 values indicating potent activity .
  • Mechanisms of Action : The presence of specific functional groups in the oxadiazole structure contributes to apoptosis induction in cancer cells. For example, studies have indicated that hydroxyl groups enhance cytotoxicity by increasing drug accumulation in cancerous tissues .

Anti-inflammatory Activity

Several derivatives exhibit anti-inflammatory properties:

  • Inflammation Models : In vitro studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Dhumal et al. (2016)1,3,4-Oxadiazole DerivativesAntitubercularStrong inhibition of Mycobacterium bovis BCG; effective against dormant states
Desai et al. (2018)Pyridine-based OxadiazolesAntimicrobialSuperior activity against Gram-positive and Gram-negative bacteria compared to gentamicin
Bala Suman et al. (2014)Oxadiazole DerivativesAnticancerEffective against MDA-MB-231; enhanced cytotoxicity linked to structural features

Q & A

Q. What are the recommended synthetic routes for oxadiargyl, and how can reaction intermediates be characterized?

Oxadiargyl is synthesized via a multi-step process involving the Vilsmeier-Haack reaction to form key intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Cyclization of these intermediates with substituted phenyl groups yields the oxadiazolone core. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H and 13C^{13}C) to confirm structural integrity, with LCMS used to verify molecular weight (e.g., [M-H]⁻ peaks at m/z 341.2) .

Q. How is the crystal structure of oxadiargyl determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) reveals oxadiargyl’s monoclinic lattice (space group P2₁/c) with a dihedral angle of 65.84° between the oxadiazolone and benzene rings, indicating steric hindrance from the tert-butyl group . Crystallographic parameters (e.g., a = 12.9132 Å, Dx = 1.411 Mg/m³) are critical for understanding molecular packing and herbicide-receptor interactions .

Q. What analytical methods are used to quantify oxadiargyl in environmental matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection is standard for quantifying oxadiargyl in aqueous systems. For metabolic studies, LC-MS/MS with electrospray ionization (ESI) is preferred due to its sensitivity in detecting degradation products like chlorinated phenols .

Advanced Research Questions

Q. How does pH influence the degradation kinetics of oxadiargyl in aquatic environments?

Under laboratory-simulated conditions, oxadiargyl exhibits pseudo-first-order degradation kinetics with half-lives ranging from 14–28 days in buffered solutions (pH 4–9). Acidic conditions (pH 4) accelerate hydrolysis, producing 2,4-dichloro-5-(prop-2-ynyloxy)phenol, while alkaline conditions favor photolytic cleavage of the oxadiazolone ring . Experimental designs should include controlled pH buffers, UV exposure, and mass balance validation via 14C^{14}C-labeling .

Q. What computational approaches predict oxadiargyl’s herbicidal activity and environmental toxicity?

Density functional theory (DFT) calculations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with protoporphyrinogen oxidase (PPO) inhibition . Molecular docking simulations using PPO crystal structures (PDB: 1SEZ) identify key interactions, such as hydrogen bonding with Arg-98 and hydrophobic contacts with the tert-butyl group . Environmental toxicity predictions leverage QSAR models for aquatic chronic toxicity (EC50 < 1 mg/L) .

Q. How do structural modifications of oxadiargyl impact its bioactivity and selectivity?

Structure-activity relationship (SAR) studies show that replacing the propynyloxy group with bulkier substituents (e.g., ethoxy) reduces herbicidal efficacy by 60%, while substituting the tert-butyl group with methyl enhances soil mobility but decreases photostability . Advanced synthesis of analogs (e.g., trifluoromethylphenyl derivatives) and in vitro assays against Amaranthus retroflexus are used to validate selectivity .

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